2,4-Diethylpyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC13413827
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 2,4-diethylpyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-3-7-6(9(12)13)5-10-8(4-2)11-7/h5H,3-4H2,1-2H3,(H,12,13) |
| Standard InChI Key | DGJJPZDDUGELKR-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=NC=C1C(=O)O)CC |
| Canonical SMILES | CCC1=NC(=NC=C1C(=O)O)CC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 2,4-diethylpyrimidine-5-carboxylic acid is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The pyrimidine ring is substituted with ethyl groups at positions 2 and 4, while the carboxylic acid group at position 5 enhances solubility and reactivity. Key identifiers include:
-
SMILES:
CCC1=NC(=NC=C1C(=O)O)CC -
InChIKey:
DGJJPZDDUGELKR-UHFFFAOYSA-N
Spectral Data
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FTIR: Peaks at ~3400 cm⁻¹ (O–H stretching), ~1700 cm⁻¹ (C=O stretching), and ~1600 cm⁻¹ (C=N stretching) .
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¹H NMR: Ethyl protons appear as multiplets at 1.2–1.4 ppm (CH₃) and 2.5–2.7 ppm (CH₂), while the carboxylic proton resonates at ~12.1 ppm .
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMF) but limited solubility in water. Stability data suggest sensitivity to strong acids/bases due to the hydrolyzable ester and amide bonds in related analogs .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step functionalization of pyrimidine precursors:
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Nitration and Reduction: Starting with 3,5-dimethylnitrobenzene, nitration with HNO₃/H₂SO₄ yields 3,5-dimethyl-1,2-dinitrobenzene. Catalytic hydrogenation (Pd/C) reduces nitro groups to amines .
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Cyclization: Reaction with n-butyric acid in polyphosphoric acid forms the benzimidazole core .
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Oxidation: Air-liquid phase oxidation with cobalt salts converts methyl groups to carboxylic acids .
Example Reaction Scheme:
Industrial Scalability
A patent by Cao et al. reports a 73.2% yield using recyclable solvents (ethanol, acetic acid), highlighting cost-effectiveness for bulk production.
Biological and Pharmacological Applications
Antileishmanial Activity
In a 2025 study, pyrimidine-5-carboxylic acid derivatives demonstrated potent inhibition of Leishmania dihydrofolate reductase (DHFR), a key enzyme in folate metabolism . Key findings:
| Compound | IC₅₀ (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| WP-4 (2,4-Dimethyl analog) | 3.60 | -9.2 |
| 2,4-Diethyl derivative* | ~4.0 (predicted) | -8.9 (predicted) |
*Predicted based on SAR trends: Ethyl groups enhance lipophilicity, improving membrane permeability .
Antimicrobial and Anti-Inflammatory Effects
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Antimicrobial: Trimethylpyrimidine analogs showed MIC values of 32 µg/mL against Staphylococcus aureus.
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Anti-Inflammatory: Suppression of TNF-α and IL-6 in macrophages suggests potential for treating inflammatory diseases.
Pharmacokinetics
Industrial and Material Science Applications
Pharmaceutical Intermediates
The compound serves as a precursor for angiotensin II receptor blockers (e.g., Telmisartan) .
Liquid Crystals
Diethylpyrimidine derivatives exhibit nematic mesophases at 159°C, making them candidates for display technologies .
Future Directions
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Drug Development: Optimizing ethyl substituents for enhanced DHFR inhibition.
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Green Chemistry: Exploring solvent-free synthesis routes.
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